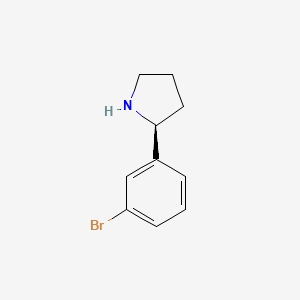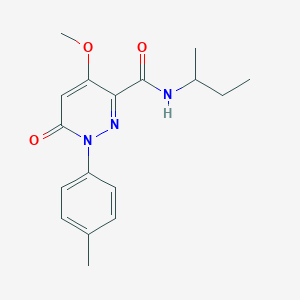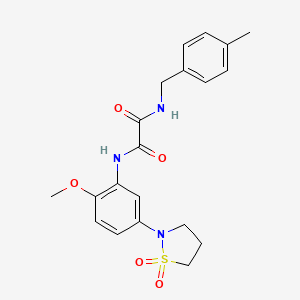
3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" is a urea derivative that incorporates an indole and a piperidine moiety. This structure suggests potential biological activity, as both indole and piperidine rings are common in pharmacologically active molecules. The indole group, in particular, is a core structure in many natural products and pharmaceuticals, while piperidine derivatives are often explored for their potential as therapeutic agents due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related indole-containing urea derivatives has been reported in the literature. For example, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas leads to the formation of polycyclic meridianin analogues with a uracil structural unit . Although the specific synthesis of "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" is not detailed, similar synthetic strategies could potentially be employed, involving the initial preparation of an indole-containing precursor followed by its reaction with an appropriate urea derivative.
Molecular Structure Analysis
The molecular structure of indole-urea derivatives can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction . These methods provide detailed information about the molecular framework, including bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. The indole and piperidine rings are likely to influence the molecule's conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
Indole-urea compounds can participate in various chemical reactions, depending on the functional groups present and the reaction conditions. The indole moiety can undergo electrophilic substitution reactions, while the urea part can engage in hydrogen bonding and potentially react with acids or bases to form salts or undergo decomposition. The specific reactivity of "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" would need to be investigated experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the indole and piperidine rings in "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" suggests that the compound may have moderate to high lipophilicity, which could affect its solubility in water and organic solvents. These properties are crucial for the compound's bioavailability and pharmacokinetics if it is to be used as a drug .
Aplicaciones Científicas De Investigación
Antihypertensive Research
Research on ureidopiperidines, closely related to the compound , has shown significant antihypertensive properties. Studies have indicated that some ureidopiperidines are more potent antihypertensive agents compared to their benzamidopiperidine counterparts (Archibald et al., 1980).
Crystal Structure Studies
The crystal structure of similar compounds has been examined for biological activity. In one study, a planar indole component was found to be twisted at an angle of 63.7° with respect to the rest of the molecule, indicating potential for complex molecular interactions (Saharin et al., 2008).
Chemical Synthesis and Characterization
Urea derivatives have been synthesized and characterized for various applications. For instance, N-Acetyl-N′-methyl urea or ethyl urea underwent a chemoselective reaction to produce specific compounds, demonstrating the versatility of urea derivatives in chemical synthesis (Afshar & Islami, 2009).
Chromatographic Applications
Urea derivatives have been used in chromatography for specific enantiomer separations. This research highlighted the effectiveness of such compounds in separating various racemic mixtures, underlining their importance in analytical chemistry (Ǒi et al., 1995).
Catalytic Applications
In another study, 3-substituted 1-(o-ethynylaryl)ureas showed potential in catalysis, undergoing cyclization depending on the metal, ligand, and reaction conditions used. This research showcases the compound's potential role in facilitating various chemical transformations (Gimeno et al., 2010).
Environmental and Biochemical Studies
Urea derivatives have been studied for their potential in environmental and biochemical applications. For example, research on the metabolic pathways of certain urea derivatives can provide insights into their environmental impact and possible applications in bioremediation or bioengineering (Wan et al., 2019).
Pharmacological Research
Several studies have explored the pharmacological applications of urea derivatives. Their role in inhibiting various enzymes and impacting biochemical pathways indicates their potential in drug discovery and development (Rose et al., 2010).
Propiedades
IUPAC Name |
3-(1-ethylindol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-22-13-16(15-7-5-6-8-17(15)22)19-18(23)21(3)14-9-11-20(2)12-10-14/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVWBNIZBMUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)


![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)


